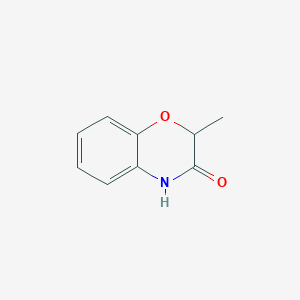
Simonsinol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Anwendungen
Simonsinol hat in präklinischen Studien signifikante entzündungshemmende Eigenschaften gezeigt. Es wurde gezeigt, dass es die Produktion von pro-inflammatorischen Zytokinen wie Stickstoffmonoxid (NO), Tumornekrosefaktor-alpha (TNF-α) und Interleukin-6 (IL-6) in Lipopolysaccharid (LPS)-stimulierten murinen Makrophagen RAW264.7-Zellen hemmt . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Krankheiten hin, die durch chronische Entzündungen gekennzeichnet sind, wie z. B. rheumatoide Arthritis und entzündliche Darmerkrankungen.
Immunmodulatorische Effekte
Die Fähigkeit von this compound, die Immunantwort zu modulieren, ist eng mit seiner entzündungshemmenden Wirkung verbunden. Durch die Herunterregulierung der Transkription der induzierbaren Stickstoffmonoxid-Synthase (iNOS), TNF-α und IL-6 könnte this compound als Grundlage für die Entwicklung von immunmodulatorischen Medikamenten dienen, die potenziell Erkrankungen wie Autoimmunerkrankungen zugute kommen .
Potenzial in der Krebstherapie
Es ist bekannt, dass Entzündungen zur Krebsentwicklung beitragen. Die Auswirkungen von this compound auf wichtige Entzündungswege könnten es zu einem Kandidaten für die Krebstherapie-Forschung machen, insbesondere bei Krebserkrankungen, bei denen Entzündungen eine entscheidende Rolle im Mikromilieu des Tumors spielen .
Neuroprotektives Potenzial
Angesichts der Beteiligung von Entzündungen an neurodegenerativen Erkrankungen könnte die entzündungshemmende Wirkung von this compound neuroprotektive Vorteile bieten. Es könnte wertvoll sein, Behandlungen für Erkrankungen wie Alzheimer zu untersuchen, bei denen Entzündungen einen beitragenden Faktor darstellen .
Management von Herzkrankheiten
Die Auswirkungen von this compound auf entzündungshemmende Mediatoren deuten auch auf eine Rolle bei der Behandlung von Herzkrankheiten (KHK) hin. Chronische Entzündungen sind ein bekannter Faktor bei der Entstehung von KHK, und deren Management kann bei Behandlungs- und Präventionsstrategien entscheidend sein .
Pharmakologische Medikamentenentwicklung
Das pharmakologische Profil von this compound, insbesondere seine Wirkung auf den NF-κB-Signalweg, bietet Möglichkeiten für die Entwicklung von pharmakologischen Medikamenten. Seine natürliche Herkunft und sein spezifischer Wirkmechanismus bieten einen Ausgangspunkt für die Entwicklung neuartiger entzündungshemmender Mittel .
Wirkmechanismus
Target of Action
Simonsinol, a natural sesqui-neolignan, primarily targets the nuclear transcription factor kappa-B (NF-κB) signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and is associated with inflammatory responses.
Mode of Action
This compound interacts with its target, the NF-κB signaling pathway, by inhibiting the phosphorylation of the alpha inhibitor of NF-κB (IκBα) . This interaction results in the inactivation of the NF-κB signaling pathway, thereby reducing the transcription of inducible nitric oxide synthase (iNOS), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway. The inactivation of this pathway leads to downstream effects such as the reduction of nitric oxide (NO), TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated murine macrophages RAW264.7 cells .
Pharmacokinetics
Its impact on bioavailability is inferred from its observed biological effects in cell models .
Result of Action
The action of this compound results in significant molecular and cellular effects. It antagonizes the effect of LPS on morphological changes of RAW264.7 cells and decreases the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells . These results demonstrate that this compound could inhibit the inflammation response in LPS-stimulated RAW264.7 cells .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Simonsinol interacts with various enzymes, proteins, and other biomolecules. The syntheses of this compound are based upon a phosphonium ylide-mediated cascade reaction and upon natural product isomerization reactions .
Cellular Effects
This compound has been shown to have anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated murine macrophages RAW264.7 cells . It influences cell function by decreasing the production of nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) in LPS-stimulated RAW264.7 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by downregulating the transcription of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 . It also inhibits the phosphorylation of the alpha inhibitor of NF-κB (IκBα) .
Eigenschaften
IUPAC Name |
2-(2-hydroxy-5-prop-2-enylphenyl)-6-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c1-4-7-18-10-12-26(29)23(14-18)24-16-19(8-5-2)15-22(27(24)30)20-11-13-25(28)21(17-20)9-6-3/h4-6,10-17,28-30H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAERQKZGOCHVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=CC(=C(C=C3)O)CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Simonsinol in reducing inflammation?
A: this compound exhibits its anti-inflammatory effects by targeting the NF-κB signaling pathway. [] Specifically, this compound inhibits the phosphorylation of IκBα, an inhibitor protein that normally sequesters NF-κB in the cytoplasm. [] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, effectively blocking the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6. []
Q2: What is the structural classification of this compound and where was it first discovered?
A: this compound is classified as a triphenyl-type sesquineolignan. [] It was first isolated and identified from the bark of the Illicium simonsii plant. []
Q3: How does this compound affect the production of inflammatory mediators in LPS-stimulated macrophages?
A: In LPS-stimulated RAW264.7 macrophages, this compound demonstrably reduces the production of key inflammatory mediators: nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6). [] This reduction is observed at both the protein and mRNA levels, indicating this compound's ability to suppress the expression of genes encoding these inflammatory mediators. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




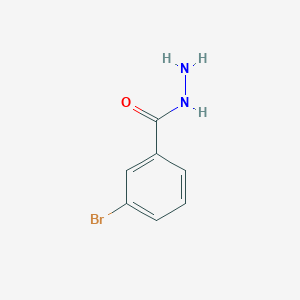

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)


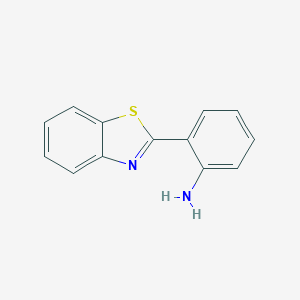
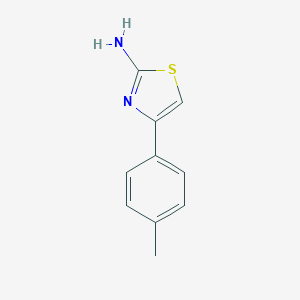
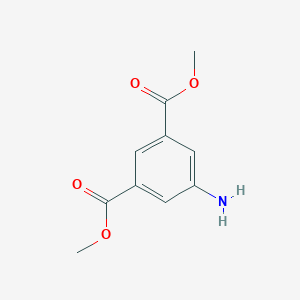

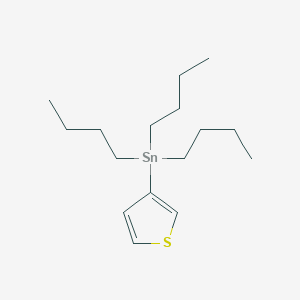

![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)
